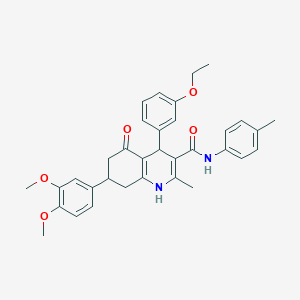

![molecular formula C21H12Cl3N3O2S B4626294 N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)

N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole and related compounds often involves multi-step chemical reactions, including condensation, isomerization, and cyclization. For instance, synthesis procedures can include the reaction of diaminothioacrylamides with various reagents to yield benzothiazoles through spontaneous isomerization under certain conditions. These processes highlight the complexity and specificity required in the synthesis of such compounds, with variations in temperature and solvent choice affecting the final product (Argilagos et al., 1997).

Molecular Structure Analysis

The structural elucidation of compounds within this class is typically achieved through spectroscopic methods and X-ray crystallography. These techniques allow for detailed analysis of molecular conformations and the identification of specific functional groups contributing to the compound's properties. For example, the crystal structure analysis provides insights into the arrangement of atoms and the geometry of molecules, which are crucial for understanding the compound's reactivity and interactions with other molecules (Koca et al., 2014).

Chemical Reactions and Properties

Compounds like N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide participate in a variety of chemical reactions, including isomerization and cycloaddition, which are influenced by their molecular structure. These reactions are fundamental in modifying the compound's properties for specific applications, including the development of pharmaceuticals and materials science. The reactivity can be tailored through the introduction of different substituents, affecting the electronic and steric properties of the molecule (Sagar et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined by their molecular makeup. These characteristics are crucial for the compound's application in various fields, affecting its stability, formulation, and behavior in different environments. The analysis of physical properties often involves a combination of experimental techniques and theoretical calculations to accurately describe the compound's behavior (Naveen et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are key to understanding the compound's functionality and potential applications. These properties are influenced by the molecular structure, particularly the electronic distribution and presence of functional groups. Investigations into the chemical properties are essential for the development of new materials and drugs, providing insights into reactivity patterns and mechanisms of action (Qin et al., 2020).

Applications De Recherche Scientifique

Antitumor Activity

A series of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, bearing the N-(benzoxazol-2-yl) moiety, demonstrated significant in vitro antitumor activity. Specifically, one compound exhibited remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, showcasing the potential of benzoxazole derivatives in cancer treatment J. Sławiński & Z. Brzozowski, 2006.

Antimicrobial Activity

Newly synthesized benzothiazole derivatives were evaluated for their in vitro antimicrobial activity. These compounds were characterized and screened against bacterial and fungal strains, indicating their potential as antimicrobial agents. Such studies highlight the significance of benzothiazole and its derivatives in developing new antimicrobial treatments Vikas Padalkar et al., 2016.

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies found that such compounds could offer high inhibition efficiencies, suggesting their utility in protecting against corrosion in industrial applications. The research indicates a promising approach to developing effective corrosion inhibitors based on benzothiazole derivatives Zhiyong Hu et al., 2016.

Propriétés

IUPAC Name |

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl3N3O2S/c22-12-6-7-13(15(24)10-12)19(28)27-21(30)26-17-9-11(5-8-14(17)23)20-25-16-3-1-2-4-18(16)29-20/h1-10H,(H2,26,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHNZPMCFMWSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2,4-dichlorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4626226.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)

![5-[2-chloro-3-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626235.png)

![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4626241.png)

![2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4626255.png)

![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)

![N-[4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4626261.png)

![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)

![2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4626278.png)

![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4626286.png)